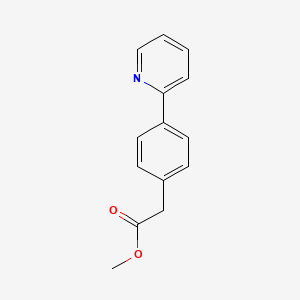

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Übersicht

Beschreibung

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions that lead to biologically active compounds.

Anticancer Research

Recent studies have highlighted the compound's utility as an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their anticancer properties. For instance, a study demonstrated that methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate was synthesized through a Suzuki-Miyaura cross-coupling reaction, yielding high amounts of the desired product, which is crucial for developing new anticancer drugs .

Anticonvulsant Activity

The compound's structural features may also contribute to anticonvulsant activity. Analogues of compounds containing the pyridine moiety have shown promising results in preclinical models of epilepsy, suggesting that this compound could serve as a scaffold for developing new anticonvulsant agents .

Agricultural Applications

This compound has been investigated for its potential use as an agricultural fungicide. The compound can act as an intermediate for synthesizing more complex molecules with antifungal properties.

Synthesis of Agricultural Fungicides

Research indicates that derivatives of this compound can be modified to produce effective fungicides. The preparation methods often involve treating the compound with various metal salts and functional groups to enhance its biological activity against plant pathogens .

Materials Science

In materials science, this compound can be utilized in the development of novel polymers and materials due to its unique chemical properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to improve their thermal stability and mechanical properties. Studies have shown that incorporating pyridine-containing compounds into polymers can enhance their resistance to degradation under various environmental conditions.

Data Tables

Case Study 1: Anticancer Drug Development

A recent study synthesized methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate as a key intermediate for anticancer drugs. The research demonstrated that the resulting compounds exhibited significant cytotoxicity against various cancer cell lines, paving the way for further development of effective cancer treatments.

Case Study 2: Agricultural Applications

In agricultural research, derivatives synthesized from this compound were tested against common fungal pathogens affecting crops. The results indicated a high efficacy rate compared to existing fungicides, suggesting potential for commercial application.

Eigenschaften

Molekularformel |

C14H13NO2 |

|---|---|

Molekulargewicht |

227.26 g/mol |

IUPAC-Name |

methyl 2-(4-pyridin-2-ylphenyl)acetate |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9H,10H2,1H3 |

InChI-Schlüssel |

NZYZPIFLGYZYJD-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2 |

Kanonische SMILES |

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.